molecular formula C14H11ClO3 B187650 2-[(3-Chlorobenzyl)oxy]benzoic acid CAS No. 121697-55-0

2-[(3-Chlorobenzyl)oxy]benzoic acid

Cat. No.: B187650
CAS No.: 121697-55-0
M. Wt: 262.69 g/mol
InChI Key: ZZLXYZLVZBXJBY-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 3-chlorobenzyl group through an ether linkage. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorobenzyl)oxy]benzoic acid typically involves the reaction of 3-chlorobenzyl chloride with salicylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

Salicylic acid+3-chlorobenzyl chlorideK2CO3,DMF2-[(3-Chlorobenzyl)oxy]benzoic acid\text{Salicylic acid} + \text{3-chlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} Salicylic acid+3-chlorobenzyl chlorideK2​CO3​,DMF​2-[(3-Chlorobenzyl)oxy]benzoic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azide or thiocyanate derivatives.

    Esterification: Esters of this compound.

    Reduction: 2-[(3-Chlorobenzyl)oxy]benzyl alcohol.

Scientific Research Applications

2-[(3-Chlorobenzyl)oxy]benzoic acid is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorobenzyl)oxy]benzoic acid
  • 2-[(4-Chlorobenzyl)oxy]benzoic acid
  • 2-[(3-Fluorobenzyl)oxy]benzoic acid

Uniqueness

2-[(3-Chlorobenzyl)oxy]benzoic acid is unique due to the specific positioning of the chlorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[(3-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLXYZLVZBXJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429214
Record name 2-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121697-55-0
Record name 2-[(3-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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